

An In-Depth Technical Guide to Derivatives of 4-Methylcalixarenes and Their Applications

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Compound of Interest

Compound Name: 4-Methyl-1-acetoxycalix[6]arene

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An Introduction to 4-Methylcalixarene Derivatives: Scaffolds for Innovation

Calixarenes are a class of macrocyclic compounds formed by the condensation of phenols with aldehydes. Their unique cup-like structure, with a defined upper and lower rim and a central annulus, makes them exceptional scaffolds in supramolecular chemistry. This guide focuses on derivatives of 4-methylcalixarenes, closely related to the well-studied p-tert-butylcalixarenes, with a particular emphasis on their synthesis, functionalization, and diverse applications in research and development. While specific data on 4-Methyl-1-acetoxycalixarene derivatives is limited, this guide will draw upon the extensive literature on analogous calixarene derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the synthesis and evaluation of this promising class of molecules.

Synthesis and Functionalization: Building the Molecular Architecture

The synthesis of calixarenes is a well-established process, typically involving the base-catalyzed condensation of a para-substituted phenol with formaldehyde. For 4-methylcalixarenes, the precursor is 4-methylphenol. The size of the resulting calixarene (the number of phenol units, n) can be controlled by reaction conditions such as temperature, reaction time, and the choice of base.

A general, adaptable protocol for the synthesis of the calixarene core, based on the established synthesis of p-tert-butylcalix[1]arene, is presented below.^{[1][2]} This can be considered a foundational method for producing the 4-methylcalixarene scaffold.

Experimental Protocol: Synthesis of the Calixarene Core

Materials:

- p-Methylphenol
- Formaldehyde (37% solution)
- Sodium Hydroxide (NaOH)
- Diphenyl ether
- Ethyl acetate
- Toluene
- Acetic acid
- Acetone
- Water

Procedure:

- Preparation of the Precursor:
 - In a three-necked, round-bottomed flask equipped with a mechanical stirrer, combine p-methylphenol, 37% formaldehyde solution, and a catalytic amount of sodium hydroxide in water.
 - Stir the mixture at room temperature for 15 minutes, then heat at 100-120°C for 2 hours. The mixture will become a viscous, deep yellow or brown mass.
 - Allow the reaction mixture to cool to room temperature.

- Add warm diphenyl ether to dissolve the residue, with stirring, which may take up to an hour.
- Pyrolysis of the Precursor:
 - Fit the flask with a nitrogen inlet and heat the stirred mixture to 110-120°C under a stream of nitrogen to remove water.
 - Once water evolution subsides and a solid begins to form, fit the flask with a condenser and heat to reflux for 3-4 hours under a gentle flow of nitrogen.
 - Cool the reaction mixture to room temperature and precipitate the product by adding ethyl acetate. Stir for 30 minutes and allow to stand for at least 30 minutes.
- Purification:
 - Filter the precipitate and wash sequentially with ethyl acetate, acetic acid, water, and acetone to yield the crude product.
 - Recrystallize the crude product from boiling toluene to obtain the purified 4-methylcalix[n]arene.

Functionalization:

The true versatility of calixarenes lies in the ability to selectively functionalize both the "upper" (para-position) and "lower" (phenolic hydroxyl) rims.

- Lower Rim Functionalization: The hydroxyl groups on the lower rim are the primary sites for modification. Etherification and esterification are common reactions to introduce a wide variety of functional groups.^[3] The introduction of an acetoxy group at one or more of the hydroxyl positions would proceed via standard acylation reactions, for example, using acetic anhydride or acetyl chloride in the presence of a base. Further derivatization can then be carried out on the remaining hydroxyl groups or by modifying the introduced acetoxy groups.
- Upper Rim Functionalization: Modification of the upper rim typically requires harsher conditions and often involves electrophilic substitution on the aromatic rings.^{[3][4]} For 4-

methylcalixarenes, the methyl groups can also be potential sites for functionalization through free-radical halogenation, followed by nucleophilic substitution.

Applications of Functionalized Calixarenes

The ability to tailor the structure and properties of calixarenes has led to their application in a wide array of fields, from medicine to materials science.

Anticancer Agents and Drug Delivery

Calixarene derivatives have shown significant promise as both anticancer agents and as carriers for existing chemotherapeutics.^{[5][6][7][8]}

Direct Anticancer Activity: Certain functionalized calixarenes exhibit intrinsic cytotoxicity against cancer cell lines.^[9] For instance, calix^[1]arene derivatives have been shown to be potent anticancer agents, particularly against lymphoblastic leukemia and melanoma cell lines.^[9] The mechanism of action can involve the inhibition of key enzymes or the disruption of signaling pathways crucial for cancer cell survival and proliferation.^[9] For example, a calix^[9]arene derivative was found to inhibit the phosphatidylinositol 3-kinase/mammalian target of rapamycin (PI3K/mTOR) pathway by promoting the degradation of the Mer and AXL tyrosine kinase receptors.^[9]

Drug Delivery Systems: The hydrophobic cavity of calixarenes makes them ideal hosts for encapsulating poorly water-soluble anticancer drugs.^{[5][6][10][11][12]} This encapsulation can improve the drug's solubility, stability, and bioavailability.^[10] Furthermore, calixarene-based drug delivery systems can be designed for targeted release in the tumor microenvironment, which is often characterized by a lower pH than healthy tissue.^{[6][9]} This pH-triggered drug release mechanism enhances the selectivity of the therapy and reduces side effects.^[6] Another mechanism for targeted delivery is the enhanced permeability and retention (EPR) effect, where the nanometer-sized calixarene-drug complexes preferentially accumulate in tumor tissues.^{[5][6]}

Quantitative Data on Anticancer Activity of Calixarene Derivatives:

| Calixarene Derivative | Cancer Cell Line | IC50 (μM) | Reference |
|---|-----------------------|------------------------|-----------|
| Proline-functionalized calix[1]arene (tert-butylated) | A549 (Lung) | 15.70 | [7] |
| Proline-functionalized calix[1]arene (tert-butylated) | PC-3 (Prostate) | 23.38 | [7] |
| Proline-functionalized calix[1]arene | DLD-1 (Colorectal) | 29.25 | [7] |
| Proline-functionalized calix[1]arene | HEPG2 (Liver) | 64.65 | [7] |
| 4-sulfo-1,8-naphthalimide-functionalized calix[1]arene (hydrazide linker) | DLD-1 (Colorectal) | 12.95 | [7] |
| 4-sulfo-1,8-naphthalimide-functionalized calix[1]arene (aminopropyl linker) | DLD-1 (Colorectal) | 16.13 | [7] |
| Platinum(II)-functionalized calix[1]arene | Lung Cancer Cell Line | 2.6 | [9] |

Ion and Molecule Sensing

The pre-organized cavity of calixarenes allows for selective binding of various ions and small molecules, making them excellent candidates for the development of chemical sensors.[13][14] By functionalizing the calixarene scaffold with chromogenic or fluorogenic moieties, the binding event can be translated into a detectable optical or electrochemical signal.[15][16][17]

Calixarene-based sensors have been developed for the detection of a wide range of analytes, including:

- Metal ions: Alkali metals, heavy metals, and lanthanides.[\[13\]](#)
- Anions: Phosphates, carboxylates, and halides.
- Neutral molecules: Aromatic compounds, explosives, and biologically relevant molecules like ephedrine.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Quantitative Data on Calixarene-Based Sensing:

| Calixarene Host | Guest Analyte | Binding Constant (K) | Technique | Reference |
|---------------------------|-------------------------|---|----------------------------|-----------|
| p-Sulfonatocalix[1]arene | 4',7-Dihydroxyflavylium | $1.1 \times 10^4 \text{ M}^{-1}$ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[9]arene | 4',7-Dihydroxyflavylium | $0.4 \times 10^4 \text{ M}^{-1}$ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[18]arene | 4',7-Dihydroxyflavylium | $0.6 \times 10^4 \text{ M}^{-1}$ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[1]arene | Oenin | $0.17 \times 10^4 \text{ M}^{-1}$ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[9]arene | Oenin | $0.23 \times 10^4 \text{ M}^{-1}$ | UV-Vis Titration | [20] |
| p-Sulfonatocalix[18]arene | Oenin | $0.44 \times 10^4 \text{ M}^{-1}$ | UV-Vis Titration | [20] |
| Iminecalix[1]arene | Cationic Guest (15) | $2.81 \times 10^5 \text{ M}^{-1}$ | ^1H NMR Titration | [21] |
| Calix[1]arene Receptor IV | Cobalt (II) | $6.59 \times 10^{12} (\text{mol/L})^{-2}$ | Spectroscopic Techniques | [10] |
| Calix[1]arene Receptor V | Cobalt (II) | $2.38 \times 10^{12} (\text{mol/L})^{-2}$ | Spectroscopic Techniques | [10] |

Catalysis

Calixarenes can act as catalysts or as scaffolds for catalytic sites, influencing reaction rates and selectivity.[14][22] Their well-defined cavity can create a microenvironment that stabilizes transition states or brings reactants into close proximity, mimicking enzymatic catalysis.

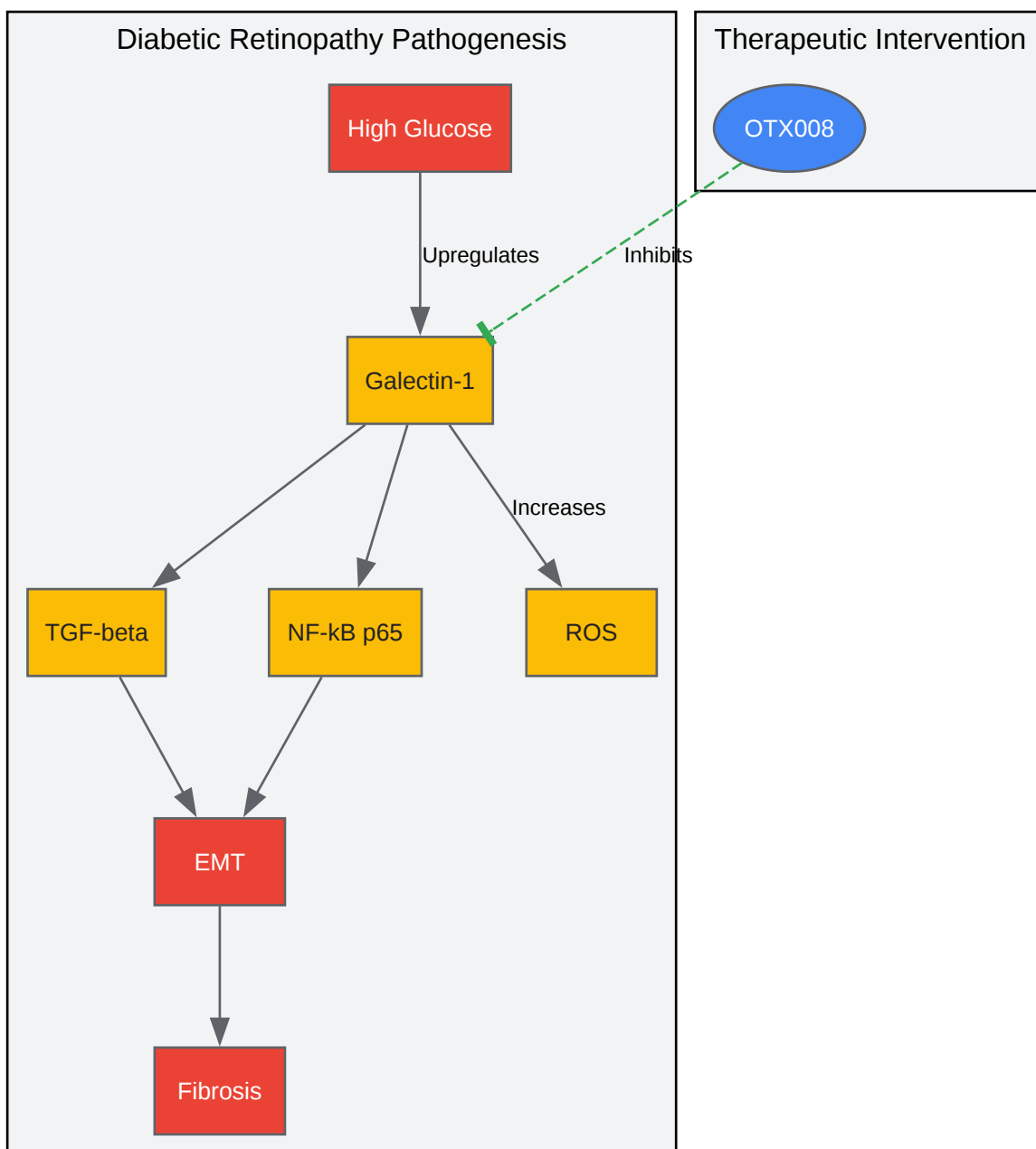
Amphiphilic calixarene derivatives can form micelles in aqueous solutions, providing a hydrophobic environment for organic reactions. For instance, new amphiphilic derivatives of calix[1]arenes have been successfully used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[23]

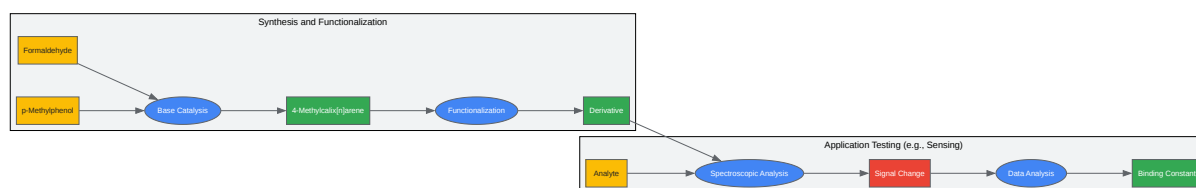
Therapeutic Intervention in Diabetic Retinopathy

A notable example of a calixarene derivative in clinical development is OTX008, a selective galectin-1 inhibitor.[24][25][26][27][28] In the context of diabetic retinopathy, high glucose levels stimulate the overexpression of galectin-1, leading to fibrosis and damage to the retinal pigment epithelial cells. OTX008 has been shown to inhibit galectin-1, thereby reducing the pro-fibrotic phenotype and the epithelial-mesenchymal transition (EMT) in these cells.[24][25][26] This is achieved through the downregulation of the TGF- β and NF- κ B p65 signaling pathways.[24][25]

Visualizing Molecular Interactions and Workflows

To better understand the complex processes involving calixarene derivatives, graphical representations of signaling pathways and experimental workflows are invaluable.





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